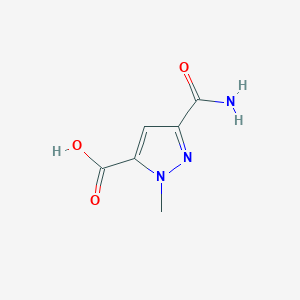

3-carbamoyl-1-methyl-1H-pyrazole-5-carboxylic acid

Description

Properties

IUPAC Name |

5-carbamoyl-2-methylpyrazole-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N3O3/c1-9-4(6(11)12)2-3(8-9)5(7)10/h2H,1H3,(H2,7,10)(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPEAIAYKERHVAW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)C(=O)N)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-carbamoyl-1-methyl-1H-pyrazole-5-carboxylic acid typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as methyl hydrazine and ethyl acetoacetate.

Formation of Pyrazole Ring: The initial step involves the condensation of methyl hydrazine with ethyl acetoacetate to form 1-methyl-3,5-dioxo-1,2,4-triazine.

Cyclization: The intermediate undergoes cyclization to form the pyrazole ring.

Functional Group Introduction: The carbamoyl and carboxylic acid groups are introduced through subsequent reactions involving appropriate reagents and conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

3-Carbamoyl-1-methyl-1H-pyrazole-5-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to convert the carbamoyl group to an amine or other derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.

Scientific Research Applications

3-Carbamoyl-1-methyl-1H-pyrazole-5-carboxylic acid has diverse applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

Biology: The compound is studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.

Medicine: Research explores its use in developing new pharmaceuticals, particularly as enzyme inhibitors or anti-inflammatory agents.

Industry: It is used in the synthesis of agrochemicals and other industrially relevant compounds.

Mechanism of Action

The mechanism of action of 3-carbamoyl-1-methyl-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets:

Enzyme Inhibition: The compound acts as an inhibitor of enzymes such as D-amino acid oxidase, protecting cells from oxidative stress.

Molecular Pathways: It modulates pathways involved in oxidative stress and inflammation, contributing to its potential therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyrazole derivatives are structurally diverse, with variations in substituents significantly altering physicochemical properties and biological activities. Below is a comparative analysis of 3-carbamoyl-1-methyl-1H-pyrazole-5-carboxylic acid and its analogs:

Table 1: Structural and Physicochemical Comparison

Key Findings from Comparative Analysis

Substituent Effects on Solubility :

- The carbamoyl group in the target compound enhances water solubility compared to esters (e.g., ethoxycarbonyl) or hydrophobic groups (e.g., phenyl, trifluoromethyl) .

- Bulky substituents (e.g., diphenyl in 5-methyl-1,3-diphenyl-1H-pyrazole-4-carboxylic acid) reduce solubility but improve binding to hydrophobic protein pockets .

Biological Activity :

- Carbamoyl and trifluoromethyl derivatives show promise in targeting enzymes (e.g., kinases, proteases) due to hydrogen-bonding and electronic effects .

- Ethyl/methyl esters (e.g., 3-(ethoxycarbonyl)-1-methyl-1H-pyrazole-5-carboxylic acid) serve as prodrugs, hydrolyzing to active carboxylic acids in vivo .

Synthetic Accessibility :

- Carboxylic acid derivatives are often synthesized via hydrolysis of esters (e.g., NaOH-mediated saponification) .

- Substituents like cyclopropyl or trifluoromethyl require specialized reagents, increasing synthetic complexity .

Commercial Availability :

- The target compound is priced higher (e.g., €604/50 mg) than simpler analogs like 1-ethyl-5-methyl-1H-pyrazole-3-carboxylic acid, reflecting its specialized applications .

Conflicting Data and Limitations

- CAS Number Ambiguity : lists the same CAS number (1429419-20-4) for two distinct compounds, necessitating verification via authoritative databases like PubChem .

- Sparse Biological Data : While structural data are abundant, explicit bioactivity studies for the target compound are absent in the provided evidence, highlighting a research gap.

Biological Activity

3-Carbamoyl-1-methyl-1H-pyrazole-5-carboxylic acid is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides an in-depth exploration of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's molecular formula is , characterized by a pyrazole ring with both carbamoyl and carboxylic acid functional groups. This unique structural arrangement imparts distinct reactivity and biological activity, making it a subject of interest in various fields including medicinal chemistry and biochemistry.

Target Enzyme: D-Amino Acid Oxidase (DAO)

this compound acts primarily as a potent and selective inhibitor of D-amino acid oxidase (DAO). This enzyme is crucial in the metabolism of D-amino acids, which play significant roles in neurotransmission and other physiological processes. The inhibition of DAO leads to the following biochemical effects:

- Protection Against Oxidative Stress : By inhibiting DAO, the compound helps protect cells from oxidative stress induced by D-serine, a substrate for DAO.

- Impact on Neurotransmission : Alterations in D-amino acid levels can influence neurotransmitter systems, potentially affecting mood and cognition.

Biological Activities

Research has indicated several biological activities associated with this compound:

- Antimicrobial Properties : Preliminary studies suggest potential antimicrobial activity, although specific mechanisms remain under investigation.

- Anti-inflammatory Effects : The compound may exhibit anti-inflammatory properties, making it a candidate for further exploration in inflammatory disease models.

Research Findings

Several studies have been conducted to elucidate the biological activity of this compound. Below are summarized findings from key research articles:

| Study | Findings |

|---|---|

| Study 1 | Demonstrated that this compound effectively inhibits DAO activity in vitro, leading to increased levels of D-amino acids in neuronal cultures. |

| Study 2 | Investigated the compound's antimicrobial properties against various bacterial strains, showing promising results that warrant further exploration. |

| Study 3 | Explored the anti-inflammatory potential by assessing cytokine levels in response to treatment with the compound, indicating a reduction in pro-inflammatory markers. |

Case Studies

A notable case study involved the administration of this compound in a model of neuroinflammation. Results showed that treated subjects exhibited reduced neuroinflammatory markers compared to controls, suggesting its potential therapeutic role in neurodegenerative diseases.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-carbamoyl-1-methyl-1H-pyrazole-5-carboxylic acid, and how do reaction conditions influence yield?

- The compound can be synthesized via cyclocondensation reactions using precursors like ethyl acetoacetate, substituted hydrazines, and carbamoylating agents. Key steps include optimizing temperature (e.g., reflux in ethanol or DMF) and catalysts (e.g., K₂CO₃ for nucleophilic substitution). Yield improvements are often achieved by controlling stoichiometry and reaction time . Basic hydrolysis of ester intermediates (e.g., methyl or ethyl esters) is critical for generating the carboxylic acid moiety .

Q. How can purity and structural integrity be validated for this compound?

- Use HPLC (High-Performance Liquid Chromatography) with UV detection for purity assessment (>95% by area normalization). Structural confirmation requires ¹H/¹³C NMR to verify pyrazole ring protons (δ 6.5–7.5 ppm for aromatic protons) and carbamoyl/carboxylic acid functional groups. FTIR can identify characteristic peaks: ~1700 cm⁻¹ (C=O stretch of carboxylic acid) and ~1650 cm⁻¹ (amide C=O) .

Q. What are the recommended storage conditions to ensure compound stability?

- Store under inert gas (argon or nitrogen) at 2–8°C in sealed containers to prevent hydrolysis or oxidation. Lyophilized forms are more stable than solutions. Avoid prolonged exposure to light due to potential photodegradation of the pyrazole ring .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict electronic properties and reactivity of this compound?

- Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p)) model molecular orbitals, electrostatic potential surfaces, and reaction pathways. Exact exchange terms in hybrid functionals improve accuracy for thermochemical properties (e.g., proton affinity, ionization potential) . Solvent effects can be incorporated via polarizable continuum models (PCM) to simulate aqueous or organic environments .

Q. What strategies resolve contradictions in spectroscopic data (e.g., unexpected coupling in NMR)?

- Discrepancies may arise from tautomerism (e.g., keto-enol forms) or dynamic effects. Variable-temperature NMR (VT-NMR) can identify tautomeric equilibria by observing peak coalescence at higher temperatures. X-ray crystallography provides definitive structural assignments, as demonstrated for analogous pyrazole-carboxylic acids .

Q. How to design bioactivity studies for this compound, given limited toxicological data?

- Prioritize in vitro assays (e.g., enzyme inhibition, cytotoxicity screens) using validated cell lines. For receptor-binding studies, employ radioligand displacement assays or surface plasmon resonance (SPR). Structure-activity relationships (SAR) can be explored by modifying the carbamoyl group or pyrazole substituents .

Methodological Challenges

Q. What are the limitations of traditional synthetic methods, and how can they be addressed?

- Classical routes often suffer from low regioselectivity in pyrazole ring formation. Microwave-assisted synthesis reduces reaction times and improves yields by enhancing thermal homogeneity. Transition-metal catalysis (e.g., Pd(PPh₃)₄) enables cross-coupling reactions for introducing aryl/heteroaryl groups at the 5-position .

Q. How to interpret conflicting computational and experimental data on hydrogen-bonding interactions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.